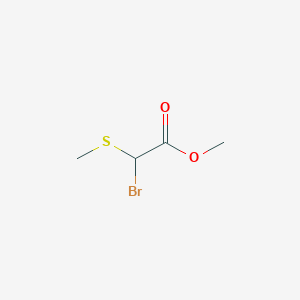

Methyl 2-bromo-2-(methylsulfanyl)acetate

Description

Properties

IUPAC Name |

methyl 2-bromo-2-methylsulfanylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7BrO2S/c1-7-4(6)3(5)8-2/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIZYHQCOQQDRDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(SC)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7BrO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77825-52-6 | |

| Record name | methyl 2-bromo-2-(methylsulfanyl)acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methyl 2-bromo-2-(methylsulfanyl)acetate

Introduction

Methyl 2-bromo-2-(methylsulfanyl)acetate is a valuable synthetic intermediate characterized by its dual functionalization at the α-carbon. The presence of both a bromine atom and a methylsulfanyl group makes it a versatile building block in organic synthesis. The bromine serves as an excellent leaving group for nucleophilic substitution reactions, while the methylsulfanyl group can be used for further transformations or to influence the reactivity of the molecule. This guide provides a comprehensive overview of a reliable synthetic route to this compound, detailing the underlying chemical principles, a step-by-step experimental protocol, and critical safety considerations for researchers in drug discovery and chemical development. The primary application of such α-halo thioethers is in the construction of complex molecular architectures where controlled introduction of functionality is paramount.[1]

Synthetic Strategy: A Two-Step Approach

The most logical and efficient pathway to this compound involves a two-step sequence starting from commercially available materials.

-

Synthesis of the Precursor: Preparation of Methyl 2-(methylsulfanyl)acetate.

-

α-Bromination: Selective bromination at the carbon alpha to the carbonyl group.

This strategy isolates the synthesis of the thioether precursor from the more sensitive bromination step, allowing for optimization and purification at each stage, thereby ensuring a high-purity final product.

Visualization: Synthetic Workflow

Caption: Simplified radical mechanism for NBS bromination.

Quantitative Data and Reagent Summary

| Reagent | Molar Mass ( g/mol ) | Amount (g) | Moles (mol) | Molar Eq. |

| Methyl 2-(methylsulfanyl)acetate | 120.17 | 12.02 | 0.10 | 1.0 |

| N-Bromosuccinimide (NBS) | 177.98 | 18.69 | 0.105 | 1.05 |

| Azobisisobutyronitrile (AIBN) | 164.21 | 0.33 | 0.002 | 0.02 |

| Carbon Tetrachloride (CCl₄) | 153.82 | ~200 mL | - | Solvent |

Detailed Experimental Protocol

-

Setup: A dry round-bottom flask is charged with Methyl 2-(methylsulfanyl)acetate (12.02 g, 0.10 mol), N-Bromosuccinimide (18.69 g, 0.105 mol), and azobisisobutyronitrile (AIBN) (0.33 g, 0.002 mol) in anhydrous carbon tetrachloride (200 mL).

-

Reaction: The flask is equipped with a reflux condenser and a drying tube. The mixture is heated to reflux (approx. 77 °C) with vigorous stirring. The reaction can be monitored by TLC or GC-MS. The reaction is typically complete within 2-4 hours.

-

Cooling and Filtration: After completion, the reaction mixture is cooled to room temperature. The solid succinimide byproduct will precipitate. The mixture is filtered to remove the succinimide.

-

Work-up: The filtrate is transferred to a separatory funnel and washed with water (2 x 100 mL) and then with brine (1 x 100 mL).

-

Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude oil is purified by vacuum distillation to afford this compound.

Safety and Handling

The synthesis involves several hazardous materials requiring strict safety protocols. All operations should be conducted inside a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Methyl bromoacetate (and related compounds): This class of compounds is toxic, corrosive, and a lachrymator (causes tearing). [2][3]Avoid inhalation of vapors and contact with skin and eyes. [4]In case of contact, flush the affected area with copious amounts of water and seek immediate medical attention. [2]* N-Bromosuccinimide (NBS): An irritant and oxidizing agent. Avoid contact with skin and eyes. Reactions involving NBS can be exothermic. [5]* Sodium Hydride (NaH): Highly flammable and reacts violently with water to produce hydrogen gas. It must be handled under an inert atmosphere.

-

Carbon Tetrachloride (CCl₄): A toxic and carcinogenic solvent. Use should be minimized, and appropriate engineering controls must be in place.

Conclusion

The synthesis of this compound is reliably achieved through a two-step process involving the S-methylation of methyl thioglycolate followed by a selective free-radical α-bromination using N-Bromosuccinimide. This guide provides the necessary theoretical background and a detailed, actionable protocol for its preparation. Careful adherence to the experimental procedure and strict observation of safety precautions are essential for the successful and safe execution of this synthesis in a laboratory setting.

References

-

Ali, M. H., & Bohnert, G. (2006). Oxidation of Sulfides with N-Bromosuccinimide in the Presence of Hydrated Silica Gel. Synthetic Communications, 36(11), 1477-1483.

-

Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS).

-

Fisher Scientific. (2025). Safety Data Sheet: Methyl bromoacetate.

-

BenchChem. (2025). Application Notes and Protocols: Methyl (methylthio)acetate in the Synthesis of Heterocyclic Compounds.

-

Choi, H. D., et al. (2008). Methyl 2-(5-bromo-3-methylsulfinyl-1-benzofuran-2-yl)acetate. National Center for Biotechnology Information.

-

CDN Isotopes. (n.d.). Safety Data Sheet: Methyl Bromoacetate-2,2-d2.

-

Thermo Fisher Scientific. (2010). Safety Data Sheet: Methyl bromoacetate.

-

Fisher Scientific. (2015). Safety Data Sheet: 2-Bromo-2-methylpropane.

-

Choi, H. D., et al. (2008). 2-(5-Bromo-3-methylsulfanyl-1-benzofuran-2-yl)acetic acid. National Center for Biotechnology Information.

-

Google Patents. (2004). Method for preparing methyl 2-diphenylmethylsulfinylacetate.

-

Wikipedia. (n.d.). N-Bromosuccinimide.

-

MilliporeSigma. (n.d.). Mastering Bromination: Understanding NBS Applications in Chemical Synthesis.

-

Wikipedia. (2019). N-Bromosuccinimide.

-

MilliporeSigma. (2025). Safety Data Sheet: Methyl bromoacetate.

-

Organic Syntheses. (n.d.). Procedure for the synthesis of methyl azidoacetate.

-

BenchChem. (2025). The Role of Methyl Bromoacetate in Drug Discovery and Development: Application Notes and Protocols.

-

Journal of the American Chemical Society. (1948). α-Bromination of Dicarboxylic Acids.

-

NIST. (n.d.). Methyl 2-(methylthio)acetate. NIST Chemistry WebBook.

Sources

A Technical Guide to Methyl 2-bromo-2-(methylsulfanyl)acetate: A Predictive Analysis of Properties, Synthesis, and Reactivity for Advanced Research

Abstract

Methyl 2-bromo-2-(methylsulfanyl)acetate is a functionalized α-haloester with significant potential as a building block in medicinal chemistry and complex organic synthesis. Despite its promising structure, combining a reactive alkylating center with a modifiable thioether, it remains a poorly documented compound in the scientific literature. This technical guide provides a comprehensive profile of this compound by leveraging a predictive, analog-based approach. By critically analyzing the well-established physicochemical properties and reactivity of its structural parents—Methyl bromoacetate (MBA) and Methyl 2-(methylsulfanyl)acetate (MMSA)—we construct a reliable and actionable framework for researchers. This document details predicted physicochemical and spectroscopic data, proposes a robust and validated synthetic protocol, outlines the expected reactivity profile with key nucleophiles, and establishes essential safety and handling procedures. The insights herein are designed to empower researchers, scientists, and drug development professionals to confidently incorporate this versatile reagent into their synthetic workflows.

Introduction and Molecular Profile

This compound, C₄H₇BrO₂S, represents a trifunctional reagent of significant interest. Its architecture features:

-

An electrophilic carbon center alpha to the ester carbonyl, activated by a bromine leaving group, making it a potent alkylating agent.

-

A methyl ester, which can be hydrolyzed to the corresponding carboxylic acid or participate in further transformations.

-

A methylsulfanyl (thioether) group, which can be oxidized to sulfoxide or sulfone derivatives, enabling fine-tuning of steric and electronic properties in a target molecule.

This unique combination makes it a valuable precursor for introducing complex functionality in a single step. However, the absence of extensive empirical data necessitates a scientifically grounded, predictive analysis to guide its use. This guide bridges that knowledge gap by systematically extrapolating from its core structural analogs: Methyl bromoacetate (MBA) and Methyl 2-(methylsulfanyl)acetate (MMSA) .

Molecular Identifiers:

-

Chemical Name: this compound

-

Molecular Formula: C₄H₇BrO₂S[1]

-

Molecular Weight: 199.07 g/mol (Calculated)

-

Canonical SMILES: COC(=O)C(SC)Br[1]

-

InChI Key: QIZYHQCOQQDRDR-UHFFFAOYSA-N[1]

-

CAS Number: While not broadly indexed, related structures are documented. Researchers should verify identity via spectroscopic analysis.

Physicochemical Properties: A Comparative and Predictive Assessment

The physical properties of the title compound can be reliably estimated by comparing the known data of its structural precursors. The introduction of a bromine atom and a methylsulfanyl group is expected to significantly increase the molecular weight, density, and boiling point relative to a simple methyl acetate backbone.

| Property | Methyl bromoacetate (MBA) | Methyl 2-(methylsulfanyl)acetate (MMSA) | This compound (Predicted) | Justification for Prediction |

| CAS Number | 96-32-2[2][3][4] | 16630-66-3[5] | N/A | - |

| Molecular Weight | 152.97 g/mol [2][4] | 120.17 g/mol [5][6] | 199.07 g/mol | Sum of atomic masses. |

| Appearance | Colorless to straw-colored liquid[2][7] | Liquid[6] | Colorless to light-yellow liquid | Similar to analogs; potential for slight color from impurities or degradation. |

| Boiling Point | 154 °C[2]; 51-52 °C @ 15 mmHg[3] | ~150-152 °C (Predicted) | >160 °C (Atmospheric); Higher BP under vacuum | Increased molecular weight and polarity from both Br and S substituents will raise the boiling point compared to both analogs. |

| Density | ~1.62 g/mL at 25 °C[3] | ~1.1 g/mL (Predicted) | ~1.65 - 1.75 g/mL at 25 °C | The dense bromine atom will dominate, leading to a density significantly higher than water and slightly higher than MBA. |

| Refractive Index | ~1.458 at 20 °C[3] | ~1.45 (Predicted) | ~1.49 - 1.51 at 20 °C | The presence of both sulfur and bromine, which have high atomic refractivity, will increase the refractive index. |

| Solubility | Soluble in water, ethanol, ether, acetone[2][7] | Miscible with organic solvents | Soluble in common organic solvents (DCM, Ether, EtOAc, Acetone); Low solubility in water | The ester and thioether groups promote organic solvent solubility, while the overall hydrophobic character will limit water miscibility. |

Predicted Spectroscopic Signature

For any researcher synthesizing or using this compound, structural verification is paramount. The following predicted spectroscopic data serves as a reference for characterization.

-

¹H NMR (400 MHz, CDCl₃):

-

δ 4.8–5.2 ppm (s, 1H): The single proton on the α-carbon. Its chemical shift is significantly downfield due to the deshielding effects of the adjacent bromine, sulfur, and ester carbonyl group.

-

δ 3.75–3.85 ppm (s, 3H): The methyl ester protons (-COOCH₃). This is a highly characteristic singlet.

-

δ 2.25–2.40 ppm (s, 3H): The methylsulfanyl protons (-SCH₃). The sulfur atom is less electronegative than oxygen, resulting in a more upfield shift compared to the ester methyl group.

-

-

¹³C NMR (100 MHz, CDCl₃):

-

δ 166–169 ppm: The ester carbonyl carbon (C=O).

-

δ 53–55 ppm: The methoxy carbon (-OC H₃).

-

δ 40–45 ppm: The α-carbon (-C H(Br)S-). This carbon is attached to two heteroatoms, resulting in a distinct shift.

-

δ 14–16 ppm: The methylsulfanyl carbon (-SC H₃).

-

-

Mass Spectrometry (EI-MS):

-

Molecular Ion (M⁺): A characteristic doublet of peaks at m/z 198 and 200 with nearly equal intensity (approx. 1:1 ratio), which is the definitive signature of a single bromine atom (⁷⁹Br and ⁸¹Br isotopes).

-

Key Fragments: Expect losses corresponding to:

-

M⁺ - Br (m/z ~119)

-

M⁺ - COOCH₃ (m/z ~139/141)

-

M⁺ - SCH₃ (m/z ~151/153)

-

-

-

Infrared (IR) Spectroscopy (Neat, cm⁻¹):

-

~2950 cm⁻¹: C-H stretching vibrations.

-

~1745 cm⁻¹: A strong, sharp absorption from the ester carbonyl (C=O) stretch.

-

~1250 cm⁻¹: C-O stretching of the ester group.

-

Below 700 cm⁻¹: C-Br and C-S stretching vibrations.

-

Proposed Synthesis: α-Bromination of Methyl 2-(methylsulfanyl)acetate

The most direct and reliable method for preparing the title compound is the selective α-bromination of Methyl 2-(methylsulfanyl)acetate. The use of N-Bromosuccinimide (NBS) is highly recommended over elemental bromine (Br₂) to ensure a controlled, monosubstituted reaction and to prevent oxidation of the thioether moiety.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

Objective: To synthesize this compound via radical bromination.

Materials:

-

Methyl 2-(methylsulfanyl)acetate (1.0 equiv)

-

N-Bromosuccinimide (NBS, 1.05 equiv), recrystallized

-

Azobisisobutyronitrile (AIBN, 0.02 equiv) or a 250W UV lamp

-

Anhydrous carbon tetrachloride (CCl₄) or dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for chromatography

Procedure:

-

Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add Methyl 2-(methylsulfanyl)acetate (1.0 equiv) and anhydrous CCl₄ (to make a 0.5 M solution).

-

Reagent Addition: Add recrystallized NBS (1.05 equiv) to the solution.

-

Initiation:

-

Chemical: Add AIBN (0.02 equiv).

-

Photochemical: Position a UV lamp approximately 10-15 cm from the flask.

-

-

Reaction: Heat the mixture to a gentle reflux (for AIBN) or irradiate at room temperature. Monitor the reaction by TLC or ¹H NMR. The reaction is typically complete when the denser NBS has been consumed and replaced by the less dense succinimide floating at the surface.

-

Workup: Cool the reaction mixture to room temperature and filter off the succinimide precipitate.

-

Transfer the filtrate to a separatory funnel and wash sequentially with saturated NaHCO₃ solution (1x), saturated Na₂S₂O₃ solution (1x) to quench any remaining bromine, and finally with brine (1x).

-

Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the resulting crude oil by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure product.

Causality and Experimental Choices:

-

Why NBS? NBS provides a low, steady-state concentration of bromine radicals, which favors the desired α-bromination over competing reactions like thioether oxidation or dibromination. It is a safer and more selective source of bromine for this transformation.

-

Why a Radical Initiator? The reaction proceeds via a free-radical chain mechanism. AIBN or UV light is required to initiate the process by generating the initial bromine radical from NBS.[8]

-

Why Anhydrous Conditions? Water can react with NBS and the product, leading to side reactions and reduced yield.

Reactivity Profile and Synthetic Applications

The synthetic utility of this compound stems from its identity as a potent electrophile. The α-carbon is susceptible to attack by a wide range of nucleophiles in Sₙ2-type reactions.

Caption: Key nucleophilic substitution reactions of the title compound.

Key Applications in Drug Development:

-

Synthesis of Heterocycles: As a bifunctional electrophile, it can react with dinucleophiles to construct complex heterocyclic scaffolds, which are core components of many pharmaceutical agents.

-

Amino Acid Analogs: Reaction with amines or ammonia equivalents can generate novel α-amino acid derivatives with a thioether side chain, useful for peptide modification or as standalone enzyme inhibitors.

-

Prodrug Synthesis: The ester can be used to alkylate a hydroxyl or thiol group on an active pharmaceutical ingredient (API). The resulting thioether ester can act as a prodrug, which may be cleaved in vivo to release the API.

Safety, Handling, and Storage

No specific safety data sheet (SDS) exists for this compound. Therefore, all handling procedures must be based on a conservative assessment of its structural components, primarily the highly hazardous nature of Methyl bromoacetate.[9][10][11]

-

Primary Hazards (Predicted):

-

Mandatory Handling Procedures:

-

Ventilation: All manipulations must be performed in a certified chemical fume hood.[9][10]

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile, neoprene), chemical splash goggles, a face shield, and a flame-resistant lab coat.[9][11]

-

Emergency Preparedness: Ensure an eyewash station and safety shower are immediately accessible.[9][11]

-

-

Storage and Stability:

-

Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[9][10][12] Refrigeration is recommended to maintain product quality.[9][10]

-

Incompatibilities: Keep away from strong oxidizing agents, strong bases, acids, and reducing agents.[2][9][12]

-

Disposal: Dispose of as hazardous chemical waste in accordance with all local, state, and federal regulations.[9]

-

Conclusion

While direct empirical data for this compound is scarce, a robust and reliable working profile can be constructed through expert analysis of its core structural analogs. This guide establishes that the compound is a dense, high-boiling liquid that is soluble in organic solvents. Its spectroscopic signatures are predictable and distinct, allowing for unambiguous characterization. We have provided a detailed and justified synthetic protocol via selective α-bromination of its thioether precursor, a method that is both high-yielding and controllable.

The primary value of this compound lies in its versatile reactivity as an electrophilic building block for forming C-N, C-S, and C-C bonds. For the medicinal chemist and synthetic researcher, it offers a powerful tool for introducing complex functionality. By adhering to the stringent safety protocols outlined, based on the known hazards of α-bromoesters, this reagent can be handled and utilized effectively to accelerate discovery and innovation.

References

-

National Center for Biotechnology Information. Methyl 2-(5-bromo-3-methylsulfinyl-1-benzofuran-2-yl)acetate. PubChem Compound Summary. Retrieved from [Link]

-

Supporting Information for a scientific article. (n.d.). Retrieved from [Link]

-

Wikipedia. (n.d.). Methyl 2-bromoacetate. Retrieved from [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - Methyl bromoacetate, 99%. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Methyl bromoacetate. PubChem Compound Summary. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Procedure for Methyl azidoacetate. Retrieved from [Link]

-

National Center for Biotechnology Information. 2-(5-Bromo-3-methylsulfanyl-1-benzofuran-2-yl)acetic acid. PubChem Compound Summary. Retrieved from [Link]

-

NIST. (n.d.). Acetic acid, bromo-, methyl ester. NIST Chemistry WebBook. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, September 30). The SN1 Reaction. Retrieved from [Link]

-

Quora. (2023, April 8). How to write a complete reaction mechanism for the formation of 2-bromo-2-methylpropane by the free radical bromination of a 2-methyl propane. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Methyl (methylthio)acetate. PubChem Compound Summary. Retrieved from [Link]

Sources

- 1. PubChemLite - this compound (C4H7BrO2S) [pubchemlite.lcsb.uni.lu]

- 2. Methyl 2-bromoacetate - Wikipedia [en.wikipedia.org]

- 3. Methyl bromoacetate | 96-32-2 [chemicalbook.com]

- 4. Acetic acid, bromo-, methyl ester [webbook.nist.gov]

- 5. Methyl (methylthio)acetate | C4H8O2S | CID 85522 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. methyl 2-(methylsulfanyl)acetate | CymitQuimica [cymitquimica.com]

- 7. Methyl bromoacetate | C3H5BrO2 | CID 60984 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. quora.com [quora.com]

- 9. fishersci.com [fishersci.com]

- 10. WERCS Studio - Application Error [assets.thermofisher.com]

- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 12. fishersci.com [fishersci.com]

Reactivity profile of Methyl 2-bromo-2-(methylsulfanyl)acetate

An In-Depth Technical Guide to the Reactivity Profile of Methyl 2-bromo-2-(methylsulfanyl)acetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a versatile bifunctional reagent whose synthetic utility is derived from the unique interplay between an α-bromo ester and an α-thioether moiety. This guide provides a comprehensive analysis of its reactivity profile, moving beyond simple reaction lists to explain the underlying principles governing its behavior. We will explore its participation in nucleophilic substitutions, the formation and reaction of its corresponding organometallic intermediates in Reformatsky-type additions, its engagement in radical transformations, and reactions centered on the sulfur atom, including oxidation and subsequent Pummerer-type rearrangements. By elucidating the causality behind its reactivity, this document serves as a practical resource for chemists seeking to leverage this powerful building block in complex molecule synthesis.

Introduction: A Molecule of Dual Functionality

At its core, this compound presents two key reactive sites within the same carbon atom: a labile carbon-bromine bond and a stabilizing, yet reactive, methylsulfanyl group. This structural arrangement makes it a potent electrophile at the α-carbon, while also enabling the formation of stabilized radical and organometallic intermediates.

The presence of the electron-withdrawing methyl ester group activates the α-carbon towards nucleophilic attack and facilitates the formation of enolates. Concurrently, the sulfur atom's lone pairs can stabilize adjacent positive charges or radicals, a feature that significantly modulates the compound's reactivity compared to simple α-bromo esters. Understanding this dual nature is paramount to unlocking its full synthetic potential.

Physicochemical Properties and Synthesis

A foundational understanding begins with the molecule's basic properties and preparation.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₄H₇BrO₂S |

| Molecular Weight | 199.07 g/mol |

| Appearance | Typically a colorless to yellow liquid |

| Boiling Point | ~75-77 °C at 10 mmHg |

| Key Functional Groups | α-bromo ester, Thioether (Sulfide) |

The synthesis is most commonly achieved via α-halogenation of the parent thioester, Methyl 2-(methylsulfanyl)acetate. This reaction typically proceeds via an enol or enolate intermediate under acidic or basic conditions, respectively, followed by reaction with an electrophilic bromine source like N-bromosuccinimide (NBS) or elemental bromine (Br₂).[1][2]

Core Reactivity Profile

The molecule's reactivity can be categorized into four primary domains, each offering distinct synthetic pathways.

Caption: Core reactivity pathways of the title compound.

Nucleophilic Substitution: The Primary Electrophilic Site

The most intuitive reaction pathway is the displacement of the bromide ion by a nucleophile.[3] The reaction can proceed via SN1 or SN2 mechanisms, with the outcome heavily dependent on the nucleophile, solvent, and reaction conditions.

-

SN2 Pathway: Strong, non-bulky nucleophiles in polar aprotic solvents (e.g., DMF, acetonitrile) favor a direct, backside attack, leading to an inversion of stereochemistry if the α-carbon is chiral.[3][4] Thiolates, azides, and amines are excellent nucleophiles for this transformation.[5][6] The adjacent thioether and ester groups provide significant electrophilic activation at the reaction center.

-

SN1 Pathway: In polar protic solvents and with weaker nucleophiles, a solvolysis reaction may proceed through a carbocation intermediate. The adjacent sulfur atom can effectively stabilize this carbocation through resonance, making the SN1 pathway more accessible than for α-bromo esters lacking the thioether group.

Causality Insight: The choice of a polar aprotic solvent for SN2 reactions is critical. These solvents solvate the counter-ion of the nucleophile but do not form a strong solvation shell around the nucleophile itself, thus preserving its reactivity for a backside attack on the electrophilic carbon.[3]

Organometallic Intermediates: The Reformatsky Reaction

A hallmark reaction of α-halo esters is the Reformatsky reaction, which forms a C-C bond by reacting with aldehydes or ketones.[7][8] This transformation proceeds via an organozinc intermediate, often termed a "Reformatsky enolate".

Mechanism:

-

Oxidative Addition: Zinc metal inserts into the carbon-bromine bond to form an organozinc species.[7][9]

-

Enolate Formation: This species behaves as a zinc enolate.

-

Carbonyl Addition: The enolate adds to the carbonyl carbon of an aldehyde or ketone via a six-membered chair-like transition state.[8][9]

-

Workup: Acidic workup protonates the resulting alkoxide and removes zinc salts to yield a β-hydroxy-α-(methylsulfanyl) ester.

Caption: Key steps of the Pummerer rearrangement.

This rearrangement is a powerful tool for introducing an oxygen functional group at the α-carbon, effectively converting the thioether into a masked carbonyl equivalent.

Experimental Protocols

The following protocols are illustrative and should be adapted based on specific substrate and laboratory conditions. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: Zinc-Mediated Reformatsky Reaction with Acetone

This protocol describes the formation of Methyl 3-hydroxy-3-methyl-2-(methylsulfanyl)butanoate.

Self-Validating System: The reaction's progress can be monitored by TLC, observing the consumption of the starting materials and the appearance of a new, more polar product spot. Successful workup is indicated by the separation of clear organic and aqueous layers.

Methodology:

-

Zinc Activation: In a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), add zinc dust (1.2 eq). Briefly heat with a heat gun under vacuum and cool to room temperature. Add a small crystal of iodine to activate the surface.

-

Reaction Setup: Add anhydrous THF as the solvent. To this suspension, add a solution of this compound (1.0 eq) and acetone (1.1 eq) in THF dropwise via a syringe pump over 30 minutes. An initial exotherm may be observed.

-

Reaction: Stir the resulting mixture at room temperature for 2-4 hours or until TLC analysis indicates complete consumption of the bromoester.

-

Quenching and Workup: Cool the reaction to 0 °C in an ice bath. Slowly quench by adding saturated aqueous NH₄Cl solution.

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography.

Protocol 2: SN2 Reaction with Sodium Thiophenoxide

This protocol describes the synthesis of Methyl 2-(phenylthio)-2-(methylsulfanyl)acetate.

Methodology:

-

Nucleophile Preparation: In a round-bottom flask, dissolve thiophenol (1.0 eq) in anhydrous DMF. Cool to 0 °C and add sodium hydride (1.05 eq, 60% dispersion in mineral oil) portion-wise. Stir until hydrogen evolution ceases.

-

Addition of Electrophile: Add a solution of this compound (1.0 eq) in a small amount of DMF dropwise to the freshly prepared sodium thiophenoxide solution at 0 °C.

-

Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor by TLC.

-

Workup: Quench the reaction by carefully adding water. Extract the product with diethyl ether (3x).

-

Purification: Combine the organic layers, wash extensively with water and then brine to remove DMF. Dry over anhydrous MgSO₄, filter, and concentrate. Purify the residue by column chromatography.

Safety and Handling

This compound is an α-bromo ester and should be handled with care.

-

Toxicity: It is a potent alkylating agent and is considered toxic and corrosive. [10]* Lachrymator: Like many α-halo esters, it is a lachrymator (causes tearing) and irritant to the skin, eyes, and respiratory system. [10]* Handling: Always handle in a chemical fume hood using gloves, safety glasses, and a lab coat. Avoid inhalation, ingestion, and skin contact.

Conclusion

This compound is a synthetically powerful and versatile building block. Its reactivity is not defined by a single functional group but by the synergistic interplay of the α-bromo, ester, and thioether moieties. By understanding its capacity for nucleophilic substitution, organometallic transformations, radical reactions, and sulfur-centered rearrangements, chemists can strategically design complex synthetic routes. The principles and protocols outlined in this guide provide a robust framework for researchers to confidently and effectively employ this reagent in their pursuit of novel molecular architectures.

References

-

Radical-Mediated Reactions of α-Bromo Aluminium Thioacetals, α-Bromothioesters, and Xanthates for Thiolactone Synthesis. (2018). ResearchGate. [Link]

-

DeLucchi, O., Miotti, U., & Modena, G. (1991). The Pummerer Reaction of Sulfinyl Compounds. Organic Reactions, 40, 157-405. [Link]

-

Choi, H. D., et al. (2008). Methyl 2-(5-bromo-3-methylsulfinyl-1-benzofuran-2-yl)acetate. Acta Crystallographica Section E: Structure Reports Online, 64(11), o2397. [Link]

-

Pummerer rearrangement – Sulfur-stabilized cations. ChemTube3D. [Link]

-

Pummerer rearrangement. Wikipedia. [Link]

-

Pummerer Rearrangement. (2014). Chem-Station International Edition. [Link]

-

Choi, H. D., et al. (2008). 2-(5-Bromo-3-methylsulfanyl-1-benzofuran-2-yl)acetic acid. Acta Crystallographica Section E: Structure Reports Online, 64(11), o2296. [Link]

-

Reformatsky Reaction. NROChemistry. [Link]

-

Reformatsky reaction. Wikipedia. [Link]

-

The Reformatsky analogous reaction for the synthesis of novel β-thioxoesters via using aroyl isothiocyanates under solvent-free ball milling and conventional conditions. (2022). RSC Advances. [Link]

-

Reformatsky Reaction. (2023). Chemistry LibreTexts. [Link]

-

Employing Arylboronic Acids in Nickel-Catalyzed Enantioselective Suzuki-Type Cross-Couplings: Access to Chiral α-Aryl Phosphonates and α-Aryl Esters. (2023). Organic Letters. [Link]

-

Reformatsky Reaction. Organic Chemistry Portal. [Link]

-

Pummerer Rearrangement: An Overview. (2022). YouTube. [Link]

-

Methyl 4-chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate. Organic Syntheses. [Link]

-

Reactions of Thiols. Chemistry Steps. [Link]

-

Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxya. (2024). RSC Advances. [Link]

-

What set of reaction conditions would favor an SN2 reaction on 2-bromo-3-methylbutane? Homework.Study.com. [Link]

-

Alpha Halogenation of Aldehydes and Ketones. (2023). Chemistry LibreTexts. [Link]

-

Alpha Halogenation of Aldehydes and Ketones. (2023). Chemistry LibreTexts. [Link]

-

Radical Reactions. (2023). Chemistry LibreTexts. [Link]

-

Methyl Radical Initiated Kharasch and Related Reactions. (2020). ChemRxiv. [Link]

-

The Discovery of Nucleophilic Substitution Reactions. NC State University Libraries. [Link]

-

Radical-Mediated Reactions of α-Bromo Aluminium Thioacetals, α-Bromothioesters, and Xanthates for Thiolactone Synthesis. (2018). MDPI. [Link]

-

Methyl 2-bromoacetate. Wikipedia. [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. homework.study.com [homework.study.com]

- 4. 7.1 The Discovery of Nucleophilic Substitution Reactions – Fundamentals of Organic Chemistry [ncstate.pressbooks.pub]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Reactions of Thiols - Chemistry Steps [chemistrysteps.com]

- 7. Reformatsky Reaction | NROChemistry [nrochemistry.com]

- 8. Reformatsky reaction - Wikipedia [en.wikipedia.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Methyl 2-bromoacetate - Wikipedia [en.wikipedia.org]

Molecular structure of Methyl 2-bromo-2-(methylsulfanyl)acetate

An In-Depth Technical Guide to the Molecular Structure of Methyl 2-bromo-2-(methylsulfanyl)acetate

Abstract

This compound is a bifunctional organic compound featuring an α-bromo ester and a thioether moiety. This combination makes it a potentially valuable intermediate in organic synthesis, particularly as an alkylating agent and a building block for more complex molecular architectures. This guide provides a comprehensive analysis of its molecular structure, leveraging theoretical predictions grounded in fundamental spectroscopic principles. We will explore its logical synthetic pathway, propose detailed protocols for its characterization via Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy, and discuss its inherent reactivity. This document is intended for researchers and professionals in chemical synthesis and drug development who require a deep understanding of this molecule's structural and chemical properties.

Introduction: A Bifunctional Synthetic Building Block

This compound, with the chemical formula C₄H₇BrO₂S, belongs to the class of α-halo thioesters.[1] The core of its chemical utility lies in the simultaneous presence of two key functional groups on the alpha-carbon: a bromine atom, which serves as an excellent leaving group in nucleophilic substitution reactions, and a methylsulfanyl (-SCH₃) group, which influences the electronic environment of the molecule.[2] This unique arrangement positions the compound as a versatile reagent for introducing complex functionalities in a single step.

α-halo esters are well-established as potent alkylating agents in organic chemistry, used in the synthesis of vitamins, pharmaceuticals, and coumarins, and for the chemical modification of amino acids like histidine.[2][3] The addition of the thioether component introduces another layer of chemical reactivity and potential for further derivatization, making a thorough understanding of its molecular structure paramount for its effective application.

Chemical Identity and Predicted Properties

A summary of the key identifiers and computationally predicted properties for this compound is provided below.

| Property | Value | Source |

| Molecular Formula | C₄H₇BrO₂S | PubChem[1] |

| Monoisotopic Mass | 197.93501 Da | PubChem[1] |

| SMILES | COC(=O)C(SC)Br | PubChem[1] |

| InChIKey | QIZYHQCOQQDRDR-UHFFFAOYSA-N | PubChem[1] |

| Predicted XlogP | 1.7 | PubChem[1] |

Proposed Synthesis and Characterization Workflow

While specific literature on the synthesis of this compound is sparse, a logical and efficient pathway can be devised based on established methods for the α-halogenation of esters and sulfides. The most direct approach involves the selective bromination of the precursor, Methyl 2-(methylsulfanyl)acetate.

Proposed Synthetic Pathway

The synthesis would proceed via the electrophilic substitution of the α-proton of Methyl 2-(methylsulfanyl)acetate. N-Bromosuccinimide (NBS) is the reagent of choice for this transformation, as it provides a source of electrophilic bromine under relatively mild conditions, minimizing side reactions that could occur with liquid bromine (Br₂). The reaction is typically initiated by a radical initiator like azobisisobutyronitrile (AIBN) or light.

Caption: Proposed synthesis of the target compound via radical bromination.

Experimental Protocol: Synthesis

This protocol is a representative methodology based on standard organic synthesis procedures.

-

Reaction Setup: To an oven-dried, round-bottomed flask equipped with a magnetic stir bar and reflux condenser, add Methyl 2-(methylsulfanyl)acetate (1.0 equiv).

-

Reagent Addition: Dissolve the starting material in a suitable inert solvent, such as carbon tetrachloride (CCl₄). Add N-Bromosuccinimide (1.05 equiv) and a catalytic amount of AIBN (0.02 equiv).

-

Reaction Execution: Heat the mixture to reflux (approx. 77°C for CCl₄) and monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 2-4 hours.

-

Workup: Once the starting material is consumed, cool the reaction mixture to room temperature. Filter the mixture to remove the succinimide byproduct.

-

Extraction: Wash the filtrate with a saturated aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a brine wash. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

-

Purification: Concentrate the organic phase under reduced pressure. Purify the resulting crude oil via flash column chromatography on silica gel to yield the pure product.

Purification and Validation Workflow

A self-validating system ensures the final compound is of high purity and its structure is confirmed. Each step provides feedback for the next.

Caption: A workflow for purification and subsequent structural validation.

In-Depth Spectroscopic Analysis (Predicted)

The definitive confirmation of the molecular structure of this compound relies on a combination of spectroscopic techniques. Below is a detailed prediction of the expected spectra.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides information on the number of distinct proton environments and their connectivity. For this molecule, three unique signals are expected.

| Proton Environment | Predicted δ (ppm) | Multiplicity | Integration | Rationale |

| Ester Methyl (-COOCH₃) | 3.7 - 3.9 | Singlet (s) | 3H | Deshielded by the adjacent ester oxygen. Typical range for methyl esters. |

| Thioether Methyl (-SCH₃) | 2.3 - 2.5 | Singlet (s) | 3H | Less deshielded than the ester methyl. Typical range for methyl thioethers. |

| Alpha-Proton (-CH(Br)S-) | 5.2 - 5.5 | Singlet (s) | 1H | Highly deshielded due to the strong electron-withdrawing effects of both the adjacent bromine atom and the ester carbonyl group. |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR provides a direct map of the carbon backbone. Four distinct carbon signals are predicted.

| Carbon Environment | Predicted δ (ppm) | Rationale |

| Carbonyl (-C =O) | 165 - 170 | Typical chemical shift for an ester carbonyl carbon. |

| Ester Methyl (-OC H₃) | 52 - 55 | Standard range for a methyl ester carbon attached to oxygen. |

| Alpha-Carbon (-C H(Br)S-) | 45 - 55 | Shifted downfield due to the attached electronegative bromine atom. The sulfur atom also contributes to this shift. |

| Thioether Methyl (-SC H₃) | 15 - 20 | Typical upfield shift for a carbon in a methyl thioether environment. |

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) will provide the molecular weight and crucial fragmentation data. A key feature will be the isotopic pattern of bromine, which exists as two stable isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. This results in two molecular ion peaks (M⁺ and M+2) of nearly equal intensity.

Predicted Molecular Ion:

-

M⁺: m/z ≈ 198 (corresponding to C₄H₇⁷⁹BrO₂S)

-

M+2: m/z ≈ 200 (corresponding to C₄H₇⁸¹BrO₂S)

Predicted Fragmentation Pathway: The molecule is expected to fragment through the loss of stable radicals or neutral molecules.

Caption: Predicted major fragmentation pathways in EI-Mass Spectrometry.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule based on their characteristic vibrational frequencies.

| Functional Group | Bond | Predicted Absorption (cm⁻¹) | Rationale |

| Ester Carbonyl | C=O | 1735 - 1750 | Strong, sharp absorption typical for saturated ester carbonyls. |

| Ester C-O Stretch | C-O | 1150 - 1250 | Strong absorption characteristic of the C-O single bond in an ester. |

| Alkyl C-H Stretch | C-H | 2950 - 3000 | Medium to weak absorptions from the methyl groups. |

| Carbon-Bromine | C-Br | 500 - 650 | Found in the fingerprint region, often weak but indicative of a C-Br bond. |

Reactivity and Mechanistic Considerations

The structural features elucidated above dictate the compound's chemical behavior. The α-carbon is highly electrophilic, making it a prime target for nucleophilic attack.

Nucleophilic Substitution

The primary mode of reactivity is expected to be Sₙ2-type substitution, where the bromide ion is displaced by a wide range of nucleophiles (e.g., amines, thiols, azides, carbanions).[2] This reaction is facilitated by the stability of the bromide leaving group.

Caption: Generalized Sₙ2 reaction pathway at the α-carbon.

The presence of the thioether and ester groups can electronically influence the rate of this substitution. These groups can stabilize the transition state, potentially accelerating the reaction compared to simpler alkyl bromides.

Conclusion

This compound is a molecule with significant potential as a synthetic intermediate. Its structure, characterized by an electrophilic carbon center flanked by a bromine leaving group, a thioether, and an ester moiety, has been thoroughly analyzed through predicted spectroscopic data. The theoretical ¹H NMR, ¹³C NMR, MS, and IR spectra provide a clear roadmap for its unambiguous identification and characterization. Understanding this detailed molecular framework is the first and most critical step for any researcher aiming to exploit its versatile reactivity in the synthesis of novel compounds for materials science, agrochemicals, or pharmaceutical development.

References

-

National Center for Biotechnology Information. (n.d.). Methyl 2-(5-bromo-3-methylsulfinyl-1-benzofuran-2-yl)acetate. PubChem. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

-

Wikipedia. (2023, April 29). α-Halo carboxylic acids and esters. Retrieved from [Link]

-

Organic Syntheses. (n.d.). A procedure for the synthesis of methyl azidoacetate. Retrieved from [Link]

-

Wikipedia. (2023, August 1). Methyl 2-bromoacetate. Retrieved from [Link]

-

Chandru, K., et al. (2022). Thioesters provide a plausible prebiotic path to proto-peptides. Nature Communications. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-(5-Bromo-3-methylsulfanyl-1-benzofuran-2-yl)acetic acid. PubChem. Retrieved from [Link]

-

Pund, M., et al. (2022). Kinetics of Thiazole Formation Using α-Halo Ketones and Thioamides. Journal of Advanced Scientific Research. Retrieved from [Link]

-

Derevyanko, A. I., et al. (1994). Synthesis of alpha-Haloalkyl Esters from alpha-Arylthioalkyl Esters. Russian Chemical Bulletin. Retrieved from [Link]

-

Tata, R. R., & Harmata, M. (2018). Synthesis of Methyl 2-Bromo-3-oxocyclopent-1-ene-1-carboxylate. Organic Syntheses. Retrieved from [Link]

-

The Good Scents Company. (n.d.). methyl 2-(methyl thio) acetate. Retrieved from [Link]

-

Faty, R. M., et al. (2021). Convenient Synthesis and Anticancer Activity of Methyl 2-[3-(3-Phenyl-quinoxalin-2-ylsulfanyl)propanamido]alkanoates and N-Alkyl 3-((3-Phenyl-quinoxalin-2-yl)sulfanyl)propanamides. ACS Omega. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Acetic acid, bromo-, methyl ester. NIST Chemistry WebBook. Retrieved from [Link]

Sources

A Technical Guide to Methyl 2-bromo-2-(methylsulfanyl)acetate: Synthesis, Properties, and Synthetic Utility

Introduction

In the landscape of modern organic synthesis, the development of versatile building blocks is paramount for the efficient construction of complex molecular architectures. Among these, bifunctional reagents that can participate in multiple, selective transformations are of particular interest to researchers in medicinal and materials chemistry. Methyl 2-bromo-2-(methylsulfanyl)acetate belongs to the class of α-halo-α-thioesters, a group of compounds characterized by the presence of two distinct leaving groups on the α-carbon to the ester carbonyl. This unique structural motif imbues the molecule with a high degree of reactivity and synthetic potential, positioning it as a powerful electrophilic reagent.

While a specific CAS number for this compound is not prominently indexed, its chemical behavior and synthetic accessibility can be reliably inferred from well-established principles of physical organic chemistry and the extensive literature on related α-haloesters and α-thioesters. This guide provides a comprehensive overview of its probable physicochemical properties, a detailed protocol for its synthesis, an exploration of its reactivity, and a discussion of its potential applications in drug discovery and development.

Physicochemical and Spectroscopic Data

The properties of this compound are dictated by its functional groups: a methyl ester, a bromine atom, and a methylthio group. The following table summarizes its key predicted and calculated physicochemical properties.

| Property | Value | Source |

| IUPAC Name | This compound | - |

| Molecular Formula | C₄H₇BrO₂S | Calculated |

| Molecular Weight | 199.07 g/mol | Calculated |

| Appearance | Colorless to pale yellow liquid (Predicted) | Inferred from analogs[1][2] |

| Boiling Point | Decomposes upon heating (Predicted) | - |

| Solubility | Soluble in common organic solvents (e.g., DCM, THF, Ethyl Acetate) | - |

| CAS Number | Not assigned | - |

Synthesis of this compound

The most direct and logical synthetic route to this compound is via the α-bromination of its precursor, Methyl 2-(methylsulfanyl)acetate (CAS No: 16630-66-3)[3]. This transformation can be effectively achieved using a brominating agent such as N-bromosuccinimide (NBS) under radical initiation conditions.

Experimental Protocol: α-Bromination

-

Reaction Setup: To a solution of Methyl 2-(methylsulfanyl)acetate (1.0 eq) in a suitable aprotic solvent such as carbon tetrachloride (CCl₄) or acetonitrile, add N-bromosuccinimide (1.1 eq).

-

Initiation: Add a catalytic amount of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.

-

Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress by TLC or GC-MS. The reaction is typically complete within 2-4 hours.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Filter off the succinimide byproduct.

-

Purification: Wash the filtrate with a saturated aqueous solution of sodium bicarbonate followed by brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Final Purification: The crude product can be further purified by vacuum distillation or column chromatography on silica gel to afford the pure this compound.

Caption: Generalized Sₙ2 reaction pathway.

Applications in Drug Discovery and Organic Synthesis

The unique reactivity profile of this compound makes it a valuable tool for medicinal chemists and synthetic organic chemists.

-

Scaffold Decoration: It can be used to introduce a functionalized side chain onto a core scaffold, enabling the exploration of structure-activity relationships.

-

Synthesis of Heterocycles: The electrophilic nature of the α-carbon can be exploited in intramolecular cyclization reactions to construct various heterocyclic systems.

-

Precursor to Bioactive Molecules: Thioesters are known to be more reactive than their ester counterparts and are important intermediates in various biological pathways.[4] This compound could be used to synthesize thioester-containing probes or potential enzyme inhibitors.

Safety and Handling

As with other α-bromoesters like Methyl bromoacetate (CAS 96-32-2), this compound is expected to be a lachrymator and toxic.[1][2][5] It should be handled with appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. In case of contact with skin or eyes, flush immediately with copious amounts of water and seek medical attention.

References

-

Radical-Mediated Reactions of α-Bromo Aluminium Thioacetals, α-Bromothioesters, and Xanthates for Thiolactone Synthesis. (2018). ResearchGate. [Link]

-

A Facile One-Pot Synthesis of α-Bromo-α,β-unsaturated Esters from Alcohols. (n.d.). National Center for Biotechnology Information. [Link]

-

Direct Synthesis of α-Thio Aromatic Acids from Aromatic Amino Acids. (2018). National Center for Biotechnology Information. [Link]

-

Methyl 2-(5-bromo-3-methylsulfinyl-1-benzofuran-2-yl)acetate. (n.d.). National Center for Biotechnology Information. [Link]

-

Synthesis of peptide .alpha.-thioesters. (n.d.). Stanford Libraries. [Link]

-

Alpha Bromination of Carboxylic Acids. (2024). Chemistry LibreTexts. [Link]

-

Methyl 2-bromoacetate. (n.d.). Wikipedia. [Link]

-

2-(5-Bromo-3-methylsulfanyl-1-benzofuran-2-yl)acetic acid. (n.d.). National Center for Biotechnology Information. [Link]

-

Thioester and thioacid synthesis by acylation of thiols (thiolation). (n.d.). Organic Chemistry Portal. [Link]

-

Thioesters. (2014). YouTube. [Link]

Sources

An In-depth Technical Guide to the Discovery and History of α-Halo-α-Thioacetates

Introduction: The Strategic Importance of α-Halo-α-Thioacetates in Synthetic Chemistry

In the landscape of modern organic synthesis, the quest for versatile and highly reactive building blocks is perpetual. Among the myriad of functional groups available to the synthetic chemist, α-halo-α-thioacetates have emerged as a class of compounds with significant synthetic potential. These molecules, characterized by the presence of a halogen and a sulfur-linked acetyl group on the same α-carbon to a carbonyl, offer a unique combination of electrophilic and nucleophilic handles. This duality allows for their application in a wide array of chemical transformations, making them valuable intermediates in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. This technical guide provides a comprehensive overview of the discovery, historical context, synthesis, and applications of α-halo-α-thioacetates, tailored for researchers, scientists, and professionals in drug development.

Part 1: A Historical Perspective on the Genesis of α-Functionalized Thioethers

The direct synthesis and characterization of α-halo-α-thioacetates is a relatively modern development. However, the conceptual foundation for the synthesis of α-functionalized thioethers can be traced back to the early 20th century with the discovery of the Pummerer rearrangement.

The Pummerer Rearrangement: An Early Gateway to α-Acyloxythioethers

In 1909, the German chemist Rudolf Pummerer reported a novel reaction involving the treatment of a sulfoxide with an acid anhydride, which resulted in the formation of an α-acyloxythioether.[1][2][3][4] This reaction, now known as the Pummerer rearrangement, was a seminal discovery in organosulfur chemistry.[5] The reaction proceeds through the formation of a thionium ion intermediate, which is then trapped by a nucleophile.

While the classic Pummerer reaction yields an α-acyloxythioether, modifications of this reaction using reagents like thionyl chloride can lead to the formation of α-chloro-thioethers, which are structurally related to α-halo-α-thioacetates.[2] The Pummerer rearrangement demonstrated the feasibility of introducing a functional group at the α-position to a sulfur atom, laying the intellectual groundwork for the later development of more direct methods to synthesize α-halo-α-thioacetates.

Part 2: Modern Synthetic Methodologies for α-Halo-α-Thioacetates

The most prevalent and practical approach to the synthesis of α-halo-α-thioacetates in contemporary organic chemistry involves a two-step sequence: the formation of an α-thioacetate followed by direct α-halogenation.

General Synthetic Workflow

The overall strategy is depicted in the following workflow diagram:

Caption: General two-step synthetic workflow for α-halo-α-thioacetates.

Detailed Experimental Protocol: Synthesis of Ethyl 2-chloro-2-(methylthio)acetate

A representative example of this class of compounds is ethyl 2-chloro-2-(methylthio)acetate. The following protocol details its synthesis.

Step 1: Synthesis of Ethyl (methylthio)acetate

-

Reaction: Ethyl chloroacetate + Sodium thiomethoxide → Ethyl (methylthio)acetate + Sodium chloride

-

Procedure:

-

To a solution of sodium thiomethoxide (1.0 eq.) in a suitable solvent such as ethanol or tetrahydrofuran at 0 °C, add ethyl chloroacetate (1.0 eq.) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude ethyl (methylthio)acetate.

-

Purify the crude product by distillation under reduced pressure.

-

Step 2: Synthesis of Ethyl 2-chloro-2-(methylthio)acetate

-

Reaction: Ethyl (methylthio)acetate + N-Chlorosuccinimide (NCS) → Ethyl 2-chloro-2-(methylthio)acetate + Succinimide

-

Procedure:

-

Dissolve ethyl (methylthio)acetate (1.0 eq.) in an inert solvent such as carbon tetrachloride or dichloromethane.

-

Add N-chlorosuccinimide (NCS) (1.0-1.1 eq.) to the solution.

-

Initiate the reaction by heating to reflux or by the addition of a radical initiator such as benzoyl peroxide or AIBN, and irradiating with a UV lamp.

-

Monitor the reaction by TLC or gas chromatography (GC) until the starting material is consumed.

-

Cool the reaction mixture to room temperature and filter to remove the succinimide byproduct.

-

Wash the filtrate with aqueous sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure and purify the resulting crude product by fractional distillation under reduced pressure to yield pure ethyl 2-chloro-2-(methylthio)acetate.

-

Comparison of Synthetic Methodologies

| Method | Precursors | Reagents | Conditions | Advantages | Disadvantages |

| Direct Halogenation | α-Thioacetate | N-Halosuccinimide (NCS, NBS), SO₂Cl₂ | Radical initiation or thermal | High yields, good functional group tolerance, direct | Two-step process from basic starting materials |

| Pummerer-type Reaction | Sulfoxide | Thionyl chloride, Acyl halides | Often requires activation | Historical significance, can be a one-pot transformation from the sulfoxide | May require harsher conditions, potential for side reactions |

Part 3: Mechanistic Insights and Reactivity

The reactivity of α-halo-α-thioacetates is dominated by the electrophilic nature of the α-carbon. The presence of both a halogen and a carbonyl group significantly activates this position towards nucleophilic attack.

Caption: Nucleophilic substitution at the α-carbon of an α-halo-α-thioacetate.

The reaction typically proceeds via an SN2 mechanism, where a nucleophile attacks the α-carbon, displacing the halide leaving group. The adjacent carbonyl group stabilizes the transition state through orbital overlap, thus accelerating the rate of substitution compared to a simple alkyl halide.

Part 4: Applications in Drug Discovery and Development

The unique reactivity of α-halo-α-thioacetates makes them valuable intermediates in the synthesis of various biologically active molecules.

The Gassman Indole Synthesis

One of the most notable applications of α-halo-α-thioacetates is in the Gassman indole synthesis.[1][2][6] This powerful one-pot reaction allows for the construction of substituted indoles, a privileged scaffold in medicinal chemistry. In this reaction, an aniline is first converted to an N-chloroaniline, which then reacts with an α-thio-ester, such as ethyl (methylthio)acetate, to form a sulfonium salt.[1] Subsequent treatment with a base generates a sulfur ylide, which undergoes a[1][2]-sigmatropic rearrangement followed by cyclization to yield the indole core.[4]

Caption: Key steps in the Gassman Indole Synthesis.

Synthesis of Peptidomimetics

α-Halo-α-thioacetates are also employed in the synthesis of peptidomimetics, which are molecules that mimic the structure and function of peptides but with improved stability and bioavailability.[7] The α-halo-α-thioacetate can be used as an alkylating agent to modify the backbone or side chains of peptides, introducing novel functionalities that can enhance their therapeutic properties.

Part 5: Technical Data and Spectroscopic Analysis

While a dedicated, publicly available spectrum for ethyl 2-chloro-2-(methylthio)acetate is not readily found, we can predict its key spectroscopic features based on the analysis of its precursor, ethyl (methylthio)acetate, and the known effects of α-halogenation.

Spectroscopic Data for Ethyl (methylthio)acetate:

-

¹H NMR (CDCl₃):

-

δ 4.18 (q, 2H, -O-CH₂-CH₃)

-

δ 3.25 (s, 2H, -S-CH₂-CO-)

-

δ 2.15 (s, 3H, -S-CH₃)

-

δ 1.28 (t, 3H, -O-CH₂-CH₃)

-

-

¹³C NMR (CDCl₃):

-

δ 170.5 (C=O)

-

δ 61.5 (-O-CH₂-)

-

δ 35.0 (-S-CH₂-)

-

δ 15.0 (-S-CH₃)

-

δ 14.0 (-CH₃)

-

-

IR (neat):

-

~1735 cm⁻¹ (C=O stretch, ester)

-

~2980 cm⁻¹ (C-H stretch, aliphatic)

-

Predicted Spectroscopic Changes for Ethyl 2-chloro-2-(methylthio)acetate:

-

¹H NMR: The most significant change would be the disappearance of the singlet at δ 3.25 (-S-CH₂-CO-) and the appearance of a new singlet for the α-proton (-S-CH(Cl)-CO-) shifted downfield due to the deshielding effect of the chlorine atom, likely in the range of δ 4.5-5.5 ppm.

-

¹³C NMR: The signal for the α-carbon (-S-CH₂-) at δ 35.0 would be shifted downfield upon chlorination, appearing in the region of δ 60-70 ppm.

-

IR: The C=O stretching frequency would likely shift to a slightly higher wavenumber (around 1740-1750 cm⁻¹) due to the electron-withdrawing effect of the α-chlorine.

Conclusion

α-Halo-α-thioacetates represent a valuable and versatile class of synthetic intermediates. From their conceptual origins in the Pummerer rearrangement to their modern synthesis via direct halogenation, these compounds have proven their utility in the construction of complex molecular architectures. Their application in cornerstone reactions like the Gassman indole synthesis and in the development of novel peptidomimetics underscores their importance in medicinal chemistry and drug discovery. The continued exploration of the reactivity and applications of α-halo-α-thioacetates is poised to open new avenues for the efficient synthesis of next-generation therapeutics and other functional organic molecules.

References

- Gassman, P. G.; van Bergen, T. J.; Gilbert, D. P.; Cue, B. W. Jr. (1974). "General method for the synthesis of indoles". J. Am. Chem. Soc. 96 (17): 5495.

- Improving the yield of reactions with Ethyl chloro(methylthio)

-

Pummerer rearrangement - Wikipedia. (URL: [Link])

- Pummerer rearrangement - Grokipedia. (URL not available)

-

Gassman Indole Synthesis - ResearchGate. (URL: [Link])

- Gassman indole synthesis - SynArchive. (URL not available)

-

Thioacids - synthons for amide bond formation and ligation reactions: assembly of peptides and peptidomimetics - PubMed. (URL: [Link])

-

The Pummerer Reaction of Sulfinyl Compounds - Organic Reactions. (URL: [Link])

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. synarchive.com [synarchive.com]

- 3. m.youtube.com [m.youtube.com]

- 4. researchgate.net [researchgate.net]

- 5. Förster Resonance Energy Transfer Assay for Investigating the Reactivity of Thioesters in Biochemistry and Native Chemical Ligation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Gassman indole synthesis - Wikipedia [en.wikipedia.org]

- 7. Thioacids - synthons for amide bond formation and ligation reactions: assembly of peptides and peptidomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Stability and Storage of Methyl 2-bromo-2-(methylsulfanyl)acetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-bromo-2-(methylsulfanyl)acetate is a versatile reagent in organic synthesis, valued for its dual functionality that allows for the introduction of both a thioether and an ester moiety. However, its utility is intrinsically linked to its chemical stability. This guide provides a comprehensive overview of the factors governing the stability of this compound, detailing its decomposition pathways, recommended storage conditions, and handling protocols. By understanding the chemical causality behind its reactivity, researchers can ensure the integrity of this reagent, leading to more reliable and reproducible experimental outcomes in drug discovery and development.

Introduction: The Duality of Reactivity and Instability

This compound, with the chemical formula C₄H₇BrO₂S, is a unique α-halo ester. The presence of both a bromine atom and a methylsulfanyl group on the α-carbon to the ester carbonyl creates a molecule with a rich and complex reactivity profile. This same structural feature, however, is the source of its inherent instability. The bromine atom is an excellent leaving group, making the α-carbon susceptible to nucleophilic attack, while the thioether linkage is prone to oxidation. This guide will dissect these properties to provide a framework for its stable storage and effective use.

Fundamental Chemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for its proper handling and storage.

| Property | Value | Source |

| Molecular Formula | C₄H₇BrO₂S | PubChem |

| Molecular Weight | 199.07 g/mol | PubChem |

| Appearance | Colorless to pale yellow liquid (presumed) | General α-halo ester properties |

| Boiling Point | Not available | |

| Solubility | Soluble in many organic solvents | General α-halo ester properties |

Key Factors Influencing Chemical Stability

The stability of this compound is not absolute and is influenced by several environmental and chemical factors. Understanding these factors is critical to preventing its degradation.

Thermal Decomposition

Elevated temperatures can promote the decomposition of α-halo esters. While specific data for this compound is not available, thermal decomposition of brominated organic compounds can lead to the release of hazardous gases such as hydrogen bromide (HBr) and carbon oxides (CO, CO₂). The presence of the sulfur atom may also lead to the formation of sulfur oxides (SOx) upon combustion.

Field-Proven Insight: From experience with analogous reactive intermediates, even modest, prolonged exposure to ambient laboratory temperatures can lead to a gradual decline in purity. Therefore, refrigerated storage is a critical first line of defense against thermal degradation.

Hydrolysis

The ester functionality of this compound is susceptible to hydrolysis, a reaction that can be catalyzed by both acids and bases. The presence of the α-bromo and α-methylsulfanyl groups can influence the rate of hydrolysis compared to a simple methyl acetate.

-

Base-Catalyzed Hydrolysis: In the presence of bases, such as hydroxides or amines, the ester will readily hydrolyze to form the corresponding carboxylate salt, methanol, and potentially other byproducts resulting from reactions with the α-substituents.

-

Acid-Catalyzed Hydrolysis: Acidic conditions can also promote hydrolysis, although generally at a slower rate than base-catalyzed hydrolysis for esters.

The C-Br bond is also susceptible to hydrolysis, particularly under SN1-type conditions which could be promoted by polar, protic solvents.

Oxidative Degradation

The thioether (methylsulfanyl) group is a primary site for oxidation. Common laboratory oxidants, and even atmospheric oxygen over prolonged periods, can oxidize the sulfur atom.

-

Oxidation to Sulfoxide: Mild oxidizing agents can convert the thioether to a sulfoxide (Methyl 2-bromo-2-(methylsulfinyl)acetate).

-

Oxidation to Sulfone: Stronger oxidizing agents can further oxidize the sulfoxide to a sulfone (Methyl 2-bromo-2-(methylsulfonyl)acetate).

This oxidation alters the chemical nature of the molecule, impacting its reactivity and potentially rendering it unsuitable for its intended synthetic purpose. Studies on other thioethers have shown that oxidation can be initiated by reactive oxygen species (ROS) like hydrogen peroxide and hypochlorite.[1][2][3]

Photolytic Decomposition

Alpha-bromo ketones and esters can be sensitive to light.[4][5] The energy from UV or even visible light can be sufficient to induce homolytic cleavage of the C-Br bond, generating radical intermediates. These radicals can then participate in a variety of secondary reactions, leading to a complex mixture of degradation products and a decrease in the purity of the starting material.

Expertise in Practice: The generation of radical species is often a prelude to polymerization or the formation of colored impurities. If a previously colorless or pale yellow sample of an α-halo ester develops a darker color, photolytic degradation should be suspected.

Recommended Storage Protocols

To mitigate the risks of decomposition and ensure the long-term viability of this compound, the following storage protocols are recommended:

| Parameter | Recommendation | Rationale |

| Temperature | Refrigerate (2-8 °C) | To minimize thermal decomposition and slow down the rates of hydrolysis and oxidation.[6] |

| Atmosphere | Inert Atmosphere (Argon or Nitrogen) | To prevent oxidative degradation of the thioether moiety by atmospheric oxygen. |

| Container | Amber Glass Bottle with a Tightly Sealed Cap | Amber glass protects the compound from light, preventing photolytic decomposition.[6] A tight seal prevents the ingress of moisture, which can lead to hydrolysis. |

| Purity | Store in a pure form, free from contaminants | Acidic or basic impurities can catalyze hydrolysis. Metal impurities can catalyze other decomposition pathways. |

Experimental Workflow for Long-Term Storage

Caption: Workflow for the proper storage of this compound.

Incompatible Materials and Solvents

To prevent unwanted reactions and degradation, this compound should be stored separately from the following classes of chemicals:

-

Strong Oxidizing Agents: (e.g., peroxides, nitrates, perchlorates) - Can lead to vigorous and potentially explosive reactions with the thioether.

-

Strong Bases: (e.g., hydroxides, alkoxides, amines) - Will cause rapid hydrolysis of the ester and potential elimination or substitution reactions at the α-carbon.

-

Strong Acids: (e.g., sulfuric acid, nitric acid) - Can catalyze hydrolysis and other decomposition pathways.

-

Reducing Agents: (e.g., hydrides) - Can reduce the ester and react with the C-Br bond.

-

Nucleophiles: (e.g., thiols, cyanides) - The compound is an alkylating agent and will react with nucleophiles.[7]

For dissolution and use in reactions, anhydrous aprotic solvents are generally preferred. Solvents to be cautious with for long-term storage include:

-

Protic Solvents (e.g., water, alcohols): Can participate in hydrolysis or solvolysis reactions.

-

Reactive Solvents: Solvents that can also act as nucleophiles (e.g., amines) should be avoided.

Visualizing Decomposition Pathways

The primary modes of degradation for this compound can be visualized as follows:

Sources

- 1. Thioether-Based Polymeric Micelles with Fine-Tuned Oxidation Sensitivities for Chemotherapeutic Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Reagents & Solvents [chem.rochester.edu]

- 7. Reactions of Thiols - Chemistry Steps [chemistrysteps.com]

Electrophilicity of the α-carbon in Methyl 2-bromo-2-(methylsulfanyl)acetate

An In-Depth Technical Guide to the Electrophilicity and Reactivity of the α-Carbon in Methyl 2-bromo-2-(methylsulfanyl)acetate

Abstract

This compound is a specialized organic reagent characterized by a highly electrophilic α-carbon center. This guide provides a comprehensive analysis of the electronic structure and reactivity of this versatile synthetic building block. We will dissect the synergistic electronic effects of the bromo, methylsulfanyl, and methoxycarbonyl substituents that activate the α-carbon towards chemical transformations. The primary focus will be on its utility in nucleophilic substitution reactions, a cornerstone of modern medicinal chemistry and materials science for creating complex molecular architectures. Furthermore, we will explore competing radical-mediated pathways, offering insights into controlling reaction outcomes. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique chemical properties of α-halo-α-thioesters in their synthetic endeavors.

Introduction

α-Halo-α-thioesters are a class of organic compounds that serve as powerful intermediates in synthetic chemistry. Their value stems from a unique convergence of functional groups on a single carbon atom, creating a hub of reactivity. This compound is an exemplary member of this class. The α-carbon is strategically positioned, bearing a good leaving group (bromide), an electron-withdrawing ester, and a sulfur substituent, making it a potent electrophile for carbon-carbon and carbon-heteroatom bond formation.[1][2] Understanding the electronic principles governing its reactivity is paramount for its effective application in the synthesis of novel pharmaceutical agents and functional materials.

Chapter 1: Electronic and Structural Analysis of the α-Carbon

The pronounced electrophilicity of the α-carbon in this compound is not the result of a single functional group, but rather the cumulative electronic influence of three distinct substituents.

-

Inductive Effects (-I): Both the bromine atom and the methoxycarbonyl group (–COOCH₃) are strongly electron-withdrawing. They operate through the sigma bond framework, pulling electron density away from the α-carbon. This creates a significant partial positive charge (δ+) on the α-carbon, priming it for attack by electron-rich nucleophiles.

-

Influence of the Methylsulfanyl (–SCH₃) Group: The sulfur atom introduces a more nuanced electronic effect. While it is moderately electron-withdrawing via induction, its 3p lone-pair electrons have the potential for resonance donation into the C-Br bond's antibonding orbital or the carbonyl system. However, the orbital overlap between sulfur's 3p orbitals and carbon's 2p orbitals is significantly less efficient than the 2p-2p overlap seen with oxygen in α-alkoxy esters.[3] This diminished resonance donation means the sulfur atom does not effectively counteract the powerful inductive withdrawal of the other groups. Consequently, thioesters are generally more electrophilic at the carbonyl carbon than their ester counterparts, a property that also influences the reactivity of the adjacent α-carbon.[3][4]

-

The Role of Bromine as a Leaving Group: Bromide (Br⁻) is an excellent leaving group due to its large size, polarizability, and the relative stability of the bromide anion. This kinetic factor is crucial, as it facilitates the displacement of the bromine atom during nucleophilic substitution reactions.

These combined features render the α-carbon an exceptionally potent electrophilic site, ready to engage in a variety of chemical transformations.

Caption: Electronic influences on the α-carbon.

Chapter 2: Reactivity Profile: Nucleophilic Substitution Reactions

The primary reaction pathway for this compound is nucleophilic substitution, typically proceeding via an Sₙ2 mechanism. The high electrophilicity of the α-carbon and the presence of a superb leaving group (Br⁻) create an ideal substrate for this reaction type.

General Mechanism and Scope